4-Chloro-6,8-dimethoxy-2-methylquinoline is a synthetic chemical compound with the molecular formula and a molecular weight of 237.69 g/mol. This compound is classified as a quinoline derivative, which is characterized by its bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of chlorine and methoxy groups in its structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
The synthesis of 4-chloro-6,8-dimethoxy-2-methylquinoline can be achieved through several methods, primarily involving cyclization reactions of suitable precursors. Notable synthetic routes include:
Specific technical details regarding reaction conditions may vary, but generally involve:
The molecular structure of 4-chloro-6,8-dimethoxy-2-methylquinoline features:
The compound's structural data can be represented in various formats, including:
InChI=1S/C12H12ClNO2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3CC1=C(C=CC(=C1C(=N)C)Cl)OC(=O)OCThese representations provide insight into the connectivity and arrangement of atoms within the molecule .
4-Chloro-6,8-dimethoxy-2-methylquinoline can participate in several chemical reactions:
Common reagents for substitution include dimethylamine in DMF under heating conditions. The products formed depend on the specific reagents and reaction conditions employed.
The physical properties of 4-chloro-6,8-dimethoxy-2-methylquinoline include:
Key chemical properties include:
Relevant data can be obtained from analytical techniques such as chromatography for purity assessment .
4-Chloro-6,8-dimethoxy-2-methylquinoline has several applications across various domains:
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0